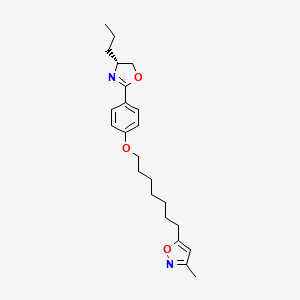

Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-propyl-2-oxazolyl)phenoxy)heptyl)-3-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イソキサゾール, 5-(7-(4-((4R)-4,5-ジヒドロ-4-プロピル-2-オキサゾリル)フェノキシ)ヘプチル)-3-メチル- は、イソキサゾールファミリーに属する複雑な有機化合物です。イソキサゾールは、1つの酸素原子と1つの窒素原子を含む、5員環の複素環式化合物です。 これらの化合物は、多様な生物活性で知られており、医薬品化学、農業、材料科学などの様々な分野で使用されています .

準備方法

合成経路と反応条件

イソキサゾール誘導体の合成は、通常、環状付加反応を伴います。 一般的な方法の1つは、ニトリルオキシドとアルキンの1,3-双極子環状付加反応です . 別の方法には、ヒドロキシルアミンと1,3-ジケトンまたはプロピオール酸誘導体の反応が含まれます . これらの反応は、銅(Cu)やルテニウム(Ru)などの金属によって触媒されることがよくありますが、コストと環境への影響を軽減するために、金属を含まない合成経路も検討されています .

工業生産方法

イソキサゾール誘導体の工業生産では、通常、スケーラブルで効率的な合成経路が採用されます。 たとえば、tert-ブチルニトリットまたはイソアミルニトリットを使用すると、従来の加熱条件下で、置換アルドキシムとアルキンから3,5-二置換イソキサゾールの効率的なワンポット合成が可能になります . これらの方法は、費用対効果が高く、環境に優しいように設計されているため、大規模生産に適しています。

化学反応の分析

反応の種類

イソキサゾール誘導体は、次のような様々な化学反応を起こします。

酸化: イソキサゾールは、酸化されてオキサゾールを生成することができます。

還元: 還元反応は、イソキサゾールを対応するアミンに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)と過マンガン酸カリウム(KMnO₄)があります。

還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤がよく使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、イソキサゾールの酸化は一般的にオキサゾールを生成し、還元はアミンを生成することができます .

科学研究への応用

イソキサゾール誘導体は、幅広い科学研究への応用があります。

科学的研究の応用

Isoxazole derivatives have a wide range of scientific research applications:

Chemistry: Isoxazoles are used as building blocks in organic synthesis and as ligands in coordination chemistry.

Biology: They serve as probes in biochemical assays and as tools for studying enzyme mechanisms.

Industry: These compounds are used in the development of agrochemicals, such as herbicides and pesticides.

作用機序

イソキサゾール誘導体の作用機序は、その特定の構造と用途によって異なります。一般的に、これらの化合物は、酵素、受容体、核酸などの生物学的標的と相互作用します。 たとえば、一部のイソキサゾール誘導体は、シクロオキシゲナーゼ(COX)酵素を阻害することにより、抗炎症効果をもたらします . その他は、DNAまたはRNAに結合して、複製および転写プロセスを阻害する場合があります .

類似の化合物との比較

類似の化合物

オキサゾール: イソキサゾールに似ていますが、窒素原子が2位ではなく3位にあります。

ピロール: 1つの窒素原子を含み、酸素原子を含まない5員環です。

独自性

イソキサゾール誘導体は、その多様な化学反応性と幅広い生物活性により、独自の存在感を示しています。 環構造に窒素原子と酸素原子の両方があるため、生物学的標的と多様な相互作用が可能になり、医薬品化学やその他の分野で貴重な存在となっています .

類似化合物との比較

Similar Compounds

Oxazole: Similar to isoxazole but with the nitrogen atom in the 3-position instead of the 2-position.

Pyrrole: A five-membered ring with one nitrogen atom and no oxygen atom.

Furan: A five-membered ring with one oxygen atom and no nitrogen atom.

Uniqueness

Isoxazole derivatives are unique due to their versatile chemical reactivity and wide range of biological activities. The presence of both nitrogen and oxygen atoms in the ring structure allows for diverse interactions with biological targets, making them valuable in medicinal chemistry and other fields .

特性

CAS番号 |

112270-42-5 |

|---|---|

分子式 |

C23H32N2O3 |

分子量 |

384.5 g/mol |

IUPAC名 |

3-methyl-5-[7-[4-[(4R)-4-propyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole |

InChI |

InChI=1S/C23H32N2O3/c1-3-9-20-17-27-23(24-20)19-11-13-21(14-12-19)26-15-8-6-4-5-7-10-22-16-18(2)25-28-22/h11-14,16,20H,3-10,15,17H2,1-2H3/t20-/m1/s1 |

InChIキー |

IHJKZKKDGUUCCM-HXUWFJFHSA-N |

異性体SMILES |

CCC[C@@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |

正規SMILES |

CCCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12672128.png)

![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)